molecular formula C12H10BrNO2 B1517607 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1049131-96-5

5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1517607
CAS No.: 1049131-96-5
M. Wt: 280.12 g/mol
InChI Key: KZONCIMIGJCYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its bromophenyl group and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent halogenation and cyclization steps. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its structural similarity to certain natural compounds allows it to be a useful tool in probing biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable it to enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • 5-(2-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

  • 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

  • 5-(2-iodophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness: 5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro-, fluoro-, and iodo- analogs. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

5-(2-bromophenyl)-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONCIMIGJCYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.